molecular formula C12H11N3O B8140199 (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

Cat. No. B8140199
M. Wt: 213.23 g/mol
InChI Key: SQGKUJJKYOCOFV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile involves the condensation of 1-methylbenzimidazole with an aldehyde followed by a cyanation reaction to form the desired product.

Starting Materials
1-methylbenzimidazole, aldehyde, sodium cyanide, catalyst

Reaction
Step 1: Condensation of 1-methylbenzimidazole with aldehyde in the presence of a catalyst to form an imine intermediate., Step 2: Addition of sodium cyanide to the imine intermediate to form the nitrile product., Step 3: Reduction of the nitrile group to a hydroxyl group using a reducing agent such as lithium aluminum hydride.

properties

IUPAC Name

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8(16)9(7-13)12-14-10-5-3-4-6-11(10)15(12)2/h3-6,16H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGKUJJKYOCOFV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C1=NC2=CC=CC=C2N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)but-2-enenitrile

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